2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile
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Overview
Description
2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile is a chemical compound with the molecular formula C13H13FN2O2 It is characterized by the presence of a fluorine atom, a methoxy group, and a piperidinyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Piperidinylation: The final step involves the formation of the piperidinyl group through a cyclization reaction, often using piperidine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and activity. The piperidinyl group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(4-oxopiperidin-1-yl)benzonitrile
- 2-Fluoro-6-methoxybenzonitrile
- 4-(4-oxopiperidin-1-yl)benzonitrile
Uniqueness
2-Fluoro-6-methoxy-4-(4-oxopiperidin-1-YL)benzonitrile is unique due to the combination of its fluorine, methoxy, and piperidinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-4-(4-oxopiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H13FN2O2/c1-18-13-7-9(6-12(14)11(13)8-15)16-4-2-10(17)3-5-16/h6-7H,2-5H2,1H3 |
InChI Key |
SMLPZLYDFPIDIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)C#N |
Origin of Product |
United States |
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